molecular formula C10H14O6 B1204747 Poliglecaprone CAS No. 41706-81-4

Poliglecaprone

Cat. No. B1204747
Key on ui cas rn: 41706-81-4
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
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Patent
US06299631B1

Procedure details

Glycolide (0.13 moles) was mixed with ε-caprolactone (1.18) and a catalytic amount of stannous octoate (0.262 mole) and 1-decanol (3.275 mole). The system was heated to 170° C. and was stirred at this temperature for 30 minutes. The reaction was then cooled to 120° C. Glycolide (0.65 moles) and dl-lactide (0.52 moles) were added to the prepolymer. After melting the second charge, the system was heated to 170° C. and was stirred at this temperature for 6.5 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 130° C. under reduced pressure for 1.5 hours. The resulting polymer was characterized by DSC (for Tm), solution viscosity (for molecular dimensions), IR and NMR (for chemical composition).
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.262 mol
Type
reactant
Reaction Step Two
Quantity
3.275 mol
Type
reactant
Reaction Step Three
Quantity
0.65 mol
Type
reactant
Reaction Step Four
Quantity
0.52 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3].[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2].C(O)CCCCCCCCC.CC1OC(=O)C(C)OC1=O>>[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Two
Name
Quantity
0.262 mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Step Three
Name
Quantity
3.275 mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Step Four
Name
Quantity
0.65 mol
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Name
Quantity
0.52 mol
Type
reactant
Smiles
CC1C(=O)OC(C(=O)O1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 120° C
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated to 170° C.
STIRRING
Type
STIRRING
Details
was stirred at this temperature for 6.5 hours
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
At the conclusion of the reaction
CUSTOM
Type
CUSTOM
Details
the unreacted monomer was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 130° C. under reduced pressure for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CCCCCO1)=O.C1C(=O)OCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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